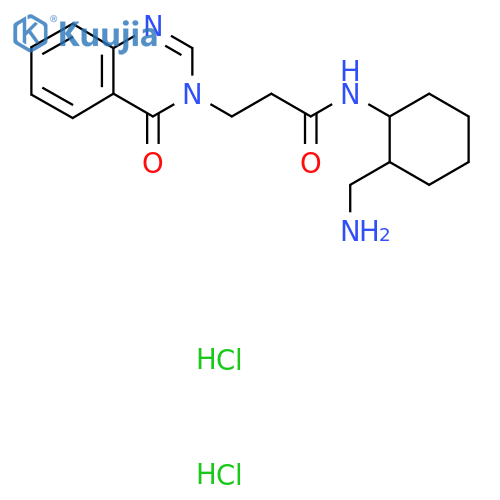Cas no 2490413-03-9 (N-2-(aminomethyl)cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride)

N-2-(aminomethyl)cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2490413-03-9
- N-[2-(aminomethyl)cyclohexyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride
- EN300-27145103
- N-2-(aminomethyl)cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride
-
- インチ: 1S/C18H24N4O2.2ClH/c19-11-13-5-1-3-7-15(13)21-17(23)9-10-22-12-20-16-8-4-2-6-14(16)18(22)24;;/h2,4,6,8,12-13,15H,1,3,5,7,9-11,19H2,(H,21,23);2*1H
- InChIKey: GCVJJXDDKOCBFT-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O=C(CCN1C=NC2C=CC=CC=2C1=O)NC1CCCCC1CN
計算された属性
- せいみつぶんしりょう: 400.1432815g/mol
- どういたいしつりょう: 400.1432815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 493
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.8Ų
N-2-(aminomethyl)cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27145103-0.1g |
N-[2-(aminomethyl)cyclohexyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride |
2490413-03-9 | 95.0% | 0.1g |
$693.0 | 2025-03-20 | |
| Enamine | EN300-27145103-0.05g |
N-[2-(aminomethyl)cyclohexyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride |
2490413-03-9 | 95.0% | 0.05g |
$575.0 | 2025-03-20 | |
| 1PlusChem | 1P02AGAB-50mg |
N-[2-(aminomethyl)cyclohexyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride |
2490413-03-9 | 95% | 50mg |
$773.00 | 2023-12-18 | |
| 1PlusChem | 1P02AGAB-100mg |
N-[2-(aminomethyl)cyclohexyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride |
2490413-03-9 | 95% | 100mg |
$919.00 | 2023-12-18 |
N-2-(aminomethyl)cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride 関連文献
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
N-2-(aminomethyl)cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochlorideに関する追加情報
Professional Introduction to N-2-(aminomethyl)cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride (CAS No. 2490413-03-9)
N-2-(aminomethyl)cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2490413-03-9, represents a novel molecular entity with potential applications in the treatment of various diseases. Its unique structural composition, featuring a cyclohexyl backbone linked to an aminomethyl group and a quinazoline moiety, positions it as a promising candidate for further exploration in medicinal chemistry.
The structural framework of N-2-(aminomethyl)cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride incorporates several key pharmacophores that are known to interact with biological targets. The cyclohexyl group provides steric hindrance and enhances solubility, while the aminomethyl group serves as a versatile functional handle for further derivatization. The quinazoline ring system is particularly noteworthy, as it is a well-documented scaffold in drug discovery, exhibiting antimicrobial, antiviral, and anticancer properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of N-2-(aminomethyl)cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride with various biological targets. These studies suggest that the compound may interact with enzymes and receptors involved in critical cellular pathways. For instance, the quinazoline moiety has been shown to bind to kinases, which are often overexpressed in cancer cells. This interaction could lead to the development of novel therapeutic agents that inhibit tumor growth and proliferation.
In addition to its potential anticancer applications, N-2-(aminomethyl)cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride has shown promise in other therapeutic areas. Research indicates that this compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics. The growing threat of antibiotic-resistant bacteria underscores the need for innovative therapeutic strategies, and compounds like N-2-(aminomethyl)cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-3-y)lpropanamide dihydrochloride offer hope for addressing this challenge.
The synthesis of N-2-(aminomethyl)cyclohexyl)-3-(4-oxo-3,4-dihydroquinazolinolin-3-yl)propanamide dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques ensures high yield and purity, which are essential for pharmaceutical applications. Researchers have employed catalytic methods and asymmetric synthesis to achieve optimal results. These techniques not only improve efficiency but also minimize environmental impact, aligning with the growing emphasis on sustainable chemistry.
The pharmacological evaluation of N-2(aminomethyl)cyclohexyl)-3((4-oxo-...)propanamide dihydrochloride has been conducted using both in vitro and in vivo models. In vitro studies have revealed promising interactions with target proteins, suggesting potential therapeutic activity. In vivo studies have further validated these findings, demonstrating efficacy in animal models of disease. These results provide a strong foundation for further clinical development and highlight the compound's potential as a novel therapeutic agent.
The development of new drugs is a complex process that involves rigorous testing and regulatory oversight. N-2(
2490413-03-9 (N-2-(aminomethyl)cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride) 関連製品
- 1803567-14-7(Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-)
- 113421-97-9(4-Chloro-3-(trifluoromethoxy)nitrobenzene)
- 153842-00-3(N-(Chloroacetyl)-DL-alanine Methyl Ester)
- 182505-69-7(Tris(perfluorobutanesulfonyl)methane)
- 1004282-48-7(2-(4-Chlorophenyl)-2-fluorobutan-1-amine)
- 2229634-62-0(1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile)
- 2098106-58-0(3-(Azetidin-3-ylthio)-2-methyl-1H-indole)
- 1804253-44-8(3-Formyl-5-(3-oxopropyl)mandelic acid)
- 1354963-38-4(3-Aminooxolane-3-carbonitrile hydrochloride)
- 2097924-33-7(N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide)